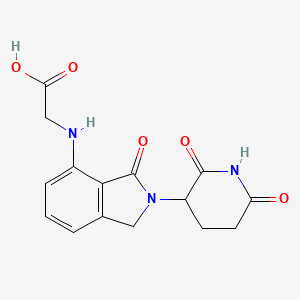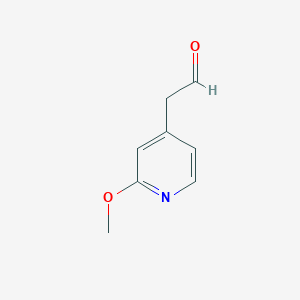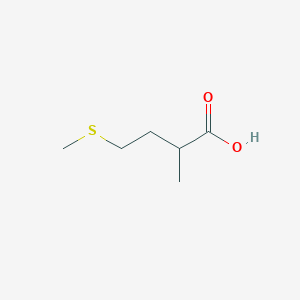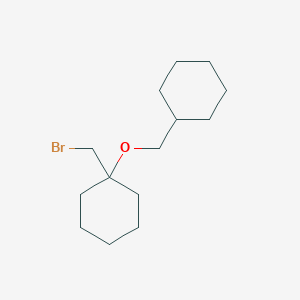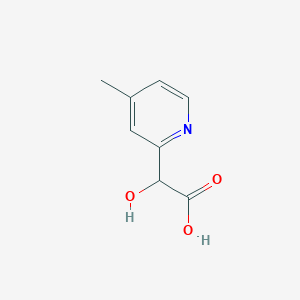![molecular formula C9H16FNO4S B13616505 tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate: is a chemical compound with the molecular formula C10H18FNO4S. This compound is known for its unique structure, which includes a cyclopropyl group and a fluorosulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative containing a fluorosulfonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable derivatives makes it useful in the development of biochemical assays and probes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance materials and additives .
Mechanism of Action
The mechanism of action of tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-butylN-{1-[(fluorosulfonyl)azetidin-3-yl]methyl}carbamate: This compound has a similar structure but includes an azetidine ring instead of a cyclopropyl group.
tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}methylcarbamate: This compound is closely related but has a different substitution pattern on the cyclopropyl group.
Uniqueness: tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is unique due to its specific combination of a cyclopropyl group and a fluorosulfonyl group. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H16FNO4S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(fluorosulfonylmethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16FNO4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
XFDCHRLOVHLGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


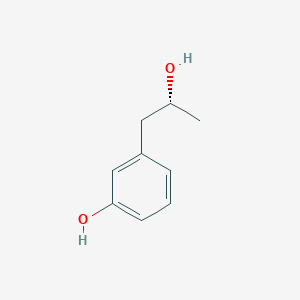
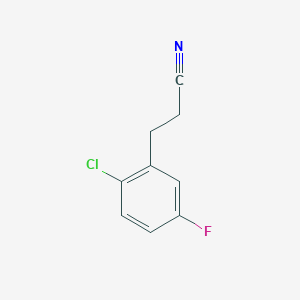
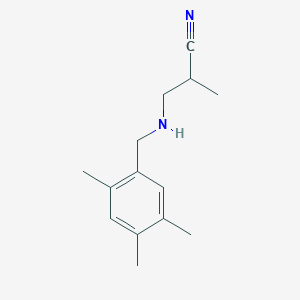


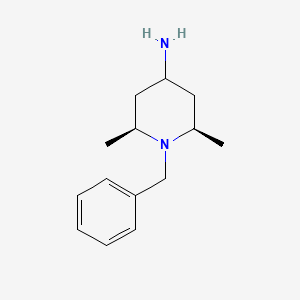
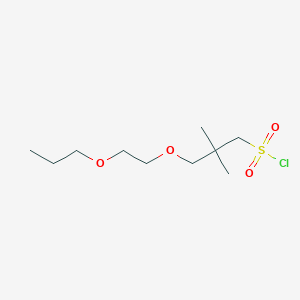

amine](/img/structure/B13616485.png)
